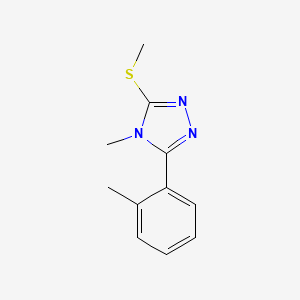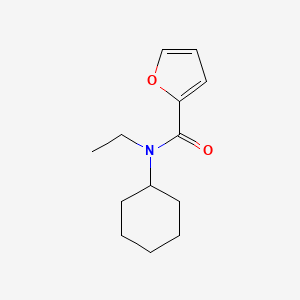![molecular formula C14H17N3O B7510632 N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide, also known as MPP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MPP belongs to the pyrazole class of compounds and has been synthesized using different methods.
Wirkmechanismus
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid mediator that plays a role in inflammation and pain. By inhibiting COX-2, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide also acts on other targets, including ion channels and receptors, which contribute to its pharmacological effects.
Biochemical and physiological effects:
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been found to have low toxicity and good bioavailability, making it a promising drug candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and good bioavailability. However, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experimental settings. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide also has a relatively short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and pain. Another direction is to study its effects on other targets, such as ion channels and receptors, to better understand its pharmacological effects. Additionally, research could focus on developing new synthesis methods for N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide to improve its solubility and stability. Finally, research could explore the potential of N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide as a neuroprotective agent in human clinical trials.
Conclusion:
In conclusion, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been synthesized using different methods and has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and pain. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide acts as an inhibitor of COX-2 and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and good bioavailability. However, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide also has some limitations, including its limited solubility in water and short half-life. Future research could focus on developing new synthesis methods for N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide, studying its effects on other targets, and exploring its potential as a neuroprotective agent in human clinical trials.
Synthesemethoden
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide can be synthesized using different methods, including the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and 3-bromo-1-propanol in the presence of potassium carbonate. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-bromo-propionyl chloride in the presence of triethylamine. These methods have been used to produce N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and pain. In pharmacology, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been used to study the mechanism of action of certain drugs and their interactions with receptors. In neuroscience, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been studied for its effects on the nervous system and its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-14(18)15-13-9-11(3)16-17(13)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZYHRSOKUVUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)

![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)


![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)

